molecular formula C11H16N2 B1177110 2-Methyl-4-(1-pyrrolidinyl)aniline CAS No. 143525-69-3

2-Methyl-4-(1-pyrrolidinyl)aniline

Cat. No.: B1177110
CAS No.: 143525-69-3
M. Wt: 176.26 g/mol
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Description

2-Methyl-4-(1-pyrrolidinyl)aniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a pyrrolidinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-pyrrolidinyl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methylaniline, undergoes nitration to form 2-methyl-4-nitroaniline.

    Reduction: The nitro group in 2-methyl-4-nitroaniline is reduced to an amino group, yielding 2-methyl-4-aminobenzene.

    Substitution: The amino group is then reacted with pyrrolidine under suitable conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to ensure the desired purity and yield of the final product. These methods often utilize continuous flow reactors and advanced separation techniques to optimize efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-pyrrolidinyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-Methyl-4-(1-pyrrolidinyl)aniline has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers study its biological activity and potential as a bioactive molecule in various assays.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-pyrrolidinyl)aniline involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(1-pyrrolidinyl)aniline
  • 4-(Pyrrolidin-1-ylmethyl)aniline
  • N,N-Dimethyl-4-(2-pyrrolidinyl)aniline

Uniqueness

2-Methyl-4-(1-pyrrolidinyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position and the pyrrolidinyl group at the fourth position differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJYOMHGXWVGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931940
Record name 2-Methyl-4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143525-69-3
Record name 2-Methyl-4-(pyrrolidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(pyrrolidin-1-yl)aniline
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